4-Methoxyphenethyl alcohol

Descripción general

Descripción

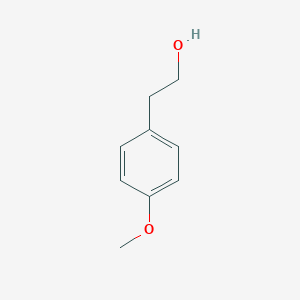

4-Methoxyphenethyl alcohol (CAS: 702-23-8; molecular formula: C₉H₁₂O₂) is an aromatic alcohol characterized by a phenethyl backbone substituted with a methoxy group at the para position. It is a key component in the anise-like scent emitted by Amorphophallus species such as A. albispathus and A. tenuispadix . Notably, it exhibits antimicrobial properties by inhibiting protein, RNA, and DNA synthesis in Escherichia coli . Its methoxy group enhances volatility, making it a potent attractant for beetles, despite lacking direct association with decomposition processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl alcohol can be synthesized through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 . Another method involves the preparation of 4-(2-iodoethyl)phenol by refluxing this compound with 47% hydriodic acid .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of 4-methoxyacetophenone using biocatalysts or chemical reduction methods. The reaction conditions are optimized to achieve high yields and purity of the final product .

Types of Reactions:

Reduction: The compound can be reduced to 4-methoxyphenethylamine using reducing agents like lithium aluminum hydride.

Substitution: It undergoes substitution reactions to form various derivatives, such as 4-(2-iodoethyl)phenol.

Common Reagents and Conditions:

Oxidation: Sodium chlorite, TEMPO, and bleach at 35°C.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydriodic acid for iodination reactions.

Major Products Formed:

Oxidation: 4-Methoxyphenylacetic acid.

Reduction: 4-Methoxyphenethylamine.

Substitution: 4-(2-iodoethyl)phenol.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxyphenethyl alcohol is widely used as a reagent in organic synthesis. Its applications include:

- Synthesis of Esters : It serves as a precursor for the formation of 4-methoxybenzyl esters through reactions with acid chlorides and anhydrides. This method is efficient for synthesizing various esters that are valuable in pharmaceuticals and fine chemicals .

- Formation of PMB Esters : The compound is utilized in the preparation of PMB (p-methoxybenzyl) esters, which are important intermediates in peptide synthesis. The reaction typically involves coupling with carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate the esterification process .

Biocatalysis

This compound has demonstrated utility in biocatalytic processes:

- Enantioselective Reduction : It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized enzymes from Trigonopsis variabilis. This process is significant for producing chiral alcohols, which are essential in pharmaceutical applications .

Photocatalytic Studies

The compound has been studied for its photocatalytic properties:

- Photo-Oxidation Reactions : Research indicates that this compound can undergo photocatalytic oxidation to yield p-anisaldehyde. This reaction is important for understanding the behavior of organic compounds under light exposure, which has implications for environmental chemistry and material science .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is also employed as a fragrance and flavoring agent:

- Fragrance Component : It is used in the formulation of perfumes and scented products because of its sweet and floral scent profile, making it a valuable ingredient in the cosmetic industry .

Case Study 1: Synthesis of PMB Esters

A significant study involved the synthesis of PMB esters from various carboxylic acids using this compound as a key reagent. The reactions were conducted under mild conditions with high yields reported, demonstrating the versatility of this compound in organic synthesis.

Case Study 2: Biocatalytic Reduction

In another study focusing on biocatalysis, researchers successfully employed immobilized Trigonopsis variabilis to convert 4-methoxyacetophenone to this compound with excellent enantioselectivity. This method highlighted the potential for using biocatalysts in producing valuable chiral compounds efficiently.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. For example, it can inhibit alpha-melanocyte-stimulating hormone-induced melanogenesis, which is a process involved in skin pigmentation . The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison

Actividad Biológica

4-Methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, is an aromatic alcohol with significant biological activity. This compound, characterized by its molecular formula and a molecular weight of approximately 152.19 g/mol, is notable for its presence in various natural sources and its potential therapeutic applications.

- Molecular Formula :

- CAS Number : 702-23-8

- Density : 1.1 g/cm³

- Boiling Point : 257.5 °C

- Melting Point : 26-28 °C

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against Escherichia coli. It has been shown to inhibit protein, RNA, and DNA synthesis in this bacterium, suggesting a potential application in antibacterial formulations . The mechanism of action appears to involve interference with nucleic acid synthesis, which is critical for bacterial growth and replication.

Inhibition of Bacterial Growth

A study conducted by Khafagy et al. (1966) highlighted the inhibitory effects of this compound on E. coli, demonstrating a reduction in nucleic acid synthesis which could be leveraged for developing new antibacterial agents . This foundational research underscores the compound's potential in pharmaceutical applications.

Photocatalytic Applications

In a different context, photocatalytic studies involving related compounds have explored the oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. These studies indicate that photoreactivity can be influenced by various factors such as catalyst concentration and light intensity, suggesting avenues for further exploration of methoxy-substituted phenolic compounds in synthetic chemistry .

Comparative Analysis with Related Compounds

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and potential antioxidant effects.

- Therapeutic Applications : Evaluating its efficacy in clinical settings for treating infections or oxidative stress-related conditions.

- Synthesis and Derivatives : Exploring synthetic pathways to create derivatives with enhanced biological activities or reduced toxicity.

Q & A

Q. Basic: What are the recommended synthetic routes and purification methods for 4-Methoxyphenethyl alcohol in laboratory settings?

Methodological Answer:

this compound (CAS 702-23-8) is commonly synthesized via O-methylation of phenolic precursors or reduction of corresponding aldehydes. For example, refluxing with 47% hydriodic acid can yield derivatives like 4-(2-iodoethyl)phenol . Purification typically involves fractional distillation (boiling point: 334–336°C) or recrystallization (melting point: 26–30°C). Solubility in polar solvents like methanol or DMSO facilitates chromatographic separation .

Q. Advanced: How can researchers validate the antimicrobial activity of this compound against Escherichia coli?

Methodological Answer:

To validate antimicrobial effects, conduct growth inhibition assays using standardized bacterial strains (e.g., E. coli ATCC 25922). Measure minimum inhibitory concentrations (MICs) and quantify macromolecular synthesis inhibition via radiolabeled thymidine (DNA), uridine (RNA), and leucine (protein) incorporation assays. Compare results with literature data (e.g., reported inhibition of protein/RNA/DNA synthesis at specific concentrations) .

Q. Basic: What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Use gas chromatography (GC) with flame ionization detection for purity assessment (>97% as per commercial standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the methoxy (–OCH₃) and ethanol (–CH₂CH₂OH) moieties. Melting point determination (26–30°C) and Fourier-transform infrared (FTIR) spectroscopy further validate identity .

Q. Advanced: How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:

Discrepancies may arise from variations in bacterial strains, solvent carriers, or degradation products. Standardize experimental conditions (e.g., pH, temperature, nutrient media) and validate compound stability via HPLC or LC-MS. Include positive controls (e.g., ampicillin) and replicate experiments to assess reproducibility .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Wear nitrile gloves, eye protection, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Dispose of waste via approved incineration facilities (WGK hazard class 3) .

Q. Advanced: What strategies optimize solvent selection for reactions involving this compound?

Methodological Answer:

Leverage its solubility profile: polar aprotic solvents (DMSO, methanol) are ideal for nucleophilic substitutions, while non-polar solvents (hexane) aid in extraction. Solvent choice should align with reaction thermodynamics (e.g., reflux temperature in hydriodic acid requires high-boiling solvents) .

Q. Basic: How does the structural configuration of this compound influence its reactivity?

Methodological Answer:

The para-methoxy group enhances electron density on the aromatic ring, directing electrophilic substitutions to the ortho/para positions. The ethanol side chain allows for functionalization via esterification or oxidation to aldehydes/ketones. Computational modeling (DFT) can predict reactive sites .

Q. Advanced: What methodologies assess the ecological impact of this compound in laboratory waste streams?

Methodological Answer:

Conduct biodegradability tests (OECD 301) and toxicity assays using Daphnia magna or Vibrio fischeri. Note that limited ecotoxicological data exist; prioritize waste neutralization (e.g., acid-base treatment) and consult safety data sheets for disposal guidelines .

Q. Basic: How can researchers differentiate this compound from structural analogs like 4-Hydroxybenzyl alcohol?

Methodological Answer:

Use NMR to distinguish the ethanol (–CH₂CH₂OH) chain in this compound from the hydroxymethyl (–CH₂OH) group in 4-Hydroxybenzyl alcohol. Mass spectrometry (MS) further differentiates molecular weights (152.19 vs. 124.14 g/mol) .

Q. Advanced: What computational approaches predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

Apply QSAR (Quantitative Structure-Activity Relationship) models using software like Schrödinger or MOE. Parameters like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) predict absorption and bioavailability. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWDOZOUJWEPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041518 | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-23-8 | |

| Record name | 2-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 702-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MWL5NZE9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.